2-Chlorobenzaldehyde phenylhydrazone
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Overview
Description
2-Chlorobenzaldehyde phenylhydrazone is an organic compound with the molecular formula C13H11ClN2. It is a derivative of 2-chlorobenzaldehyde and phenylhydrazine, and it is commonly used in various chemical reactions and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorobenzaldehyde phenylhydrazone can be synthesized through the reaction of 2-chlorobenzaldehyde with phenylhydrazine. The reaction typically involves mixing equimolar amounts of 2-chlorobenzaldehyde and phenylhydrazine in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced reactor technologies, such as hydrolytic reactors with three-bladed back-curved impellers, can improve the dispersion characteristics and mass transfer during the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzaldehyde phenylhydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenylhydrazone group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions include oximes, amines, and substituted phenylhydrazones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chlorobenzaldehyde phenylhydrazone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chlorobenzaldehyde phenylhydrazone involves the formation of an aminomethanol intermediate, followed by dehydration to form the final product. The reaction is typically catalyzed by hydronium ions and may involve general acid catalysis by carboxylic acids . The molecular targets and pathways involved in its action depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Chlorobenzaldehyde phenylhydrazone can be compared with other similar compounds, such as:
- 4-Chlorobenzaldehyde phenylhydrazone
- 2,4-Dichlorobenzaldehyde phenylhydrazone
- 2-Methylbenzaldehyde phenylhydrazone
- 2-Thiophenecarboxaldehyde phenylhydrazone
- 2-Naphthaldehyde phenylhydrazone
These compounds share similar chemical structures and reactivity but may differ in their specific applications and properties .
Properties
CAS No. |
34158-76-4 |
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Molecular Formula |
C13H11ClN2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11ClN2/c14-13-9-5-4-6-11(13)10-15-16-12-7-2-1-3-8-12/h1-10,16H/b15-10+ |
InChI Key |
OZQVYOMIDPTAFG-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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